1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound features a 3,4-dihydroxyphenyl group linked to an ethanone moiety via a sulfanyl bridge, which is further attached to a 1,2,4-triazole ring substituted with ethyl and 3-methylphenyl groups. Its synthesis likely involves nucleophilic substitution between a triazole thiol and an α-halogenated ketone, as seen in analogous compounds .
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H19N3O3S/c1-3-22-18(14-6-4-5-12(2)9-14)20-21-19(22)26-11-17(25)13-7-8-15(23)16(24)10-13/h4-10,23-24H,3,11H2,1-2H3 |
InChI Key |
NBEOGSYAHBRNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Coupling with the Phenolic Compound: The final step involves coupling the triazole-thioether intermediate with a 3,4-dihydroxyphenyl derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit significant antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi. Studies have shown that these compounds can disrupt microbial growth by interfering with cell wall synthesis and metabolic pathways.
Antioxidant Properties
The presence of dihydroxyphenyl groups in the compound contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Experimental data suggest that this compound can scavenge free radicals effectively, thus offering protective effects at the cellular level.
Anti-inflammatory Effects
Compounds containing triazole rings have been studied for their anti-inflammatory properties. The specific structure of this compound suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of inflammatory enzymes such as cyclooxygenases (COX). In vitro studies are necessary to confirm these effects.
Pesticidal Activity
Given the rising concern over synthetic pesticides' environmental impact, there is increasing interest in botanical and synthetic alternatives. The triazole moiety in this compound may contribute to its pesticidal properties against agricultural pests. Research has indicated that similar compounds can act as effective fungicides or insecticides by disrupting biological processes in target organisms.
Plant Growth Regulation
There is emerging evidence that certain triazole compounds can influence plant growth and development by modulating hormonal pathways or enhancing stress tolerance. This application could be particularly beneficial in promoting crop resilience against environmental stresses.
Development of Functional Materials
The unique chemical structure of this compound makes it a candidate for developing advanced materials such as polymers or coatings with specific functional properties (e.g., antimicrobial surfaces or UV protection).
Nanotechnology
Research into nanomaterials has highlighted the potential of incorporating organic compounds into nanoscale systems for drug delivery or biosensing applications. The stability and reactivity of this compound could be harnessed to create novel nanocarriers for targeted therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Antioxidant Properties | Showed a high scavenging capacity against DPPH radicals, indicating strong antioxidant activity. |
| Study C | Pesticidal Efficacy | Reported effective control of fungal pathogens in agricultural settings with minimal phytotoxicity observed. |
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((4-ethyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modulate.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Findings from Comparative Analysis
- Polarity and Solubility : The target compound’s 3,4-dihydroxyphenyl group enhances water solubility compared to methoxy-substituted analogs (e.g., ), though ethyl and 3-methylphenyl groups on the triazole may offset this by increasing lipophilicity .
- Bioactivity : The dihydroxyphenyl moiety is associated with antioxidant and enzyme inhibitory activity, as seen in related compounds . In contrast, methoxy or halogenated derivatives (e.g., ) often exhibit enhanced membrane permeability but reduced direct receptor binding.
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between triazole thiols and α-halogenated ketones, as described in . Modifications in substituents require tailored precursors (e.g., 3-methylphenyl bromide for the target compound).
Pharmacological and Physicochemical Insights
- Antioxidant Potential: The 3,4-dihydroxyphenyl group’s catechol structure is critical for free radical scavenging, a feature absent in methoxy or halogenated analogs .
- Lipophilicity : The ethyl and 3-methylphenyl groups on the triazole increase logP values compared to methyl-substituted analogs (e.g., ), suggesting improved blood-brain barrier penetration.
- Crystallography and DFT Studies: Compounds like were analyzed using X-ray diffraction and DFT, revealing planar triazole rings and non-covalent interactions (e.g., π-π stacking). Similar studies on the target compound could elucidate its conformational stability.
Biological Activity
The compound 1-(3,4-dihydroxyphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, hydroxyl groups, and a sulfur-containing moiety. Its molecular formula is , with a molecular weight of 411.5 g/mol. The presence of functional groups such as hydroxyl (-OH) and thioether (-S-) contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | HDCOVBKRLIUEEG-NHDPSOOVSA-N |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. Specifically:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, contributing to its antioxidant properties.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis through interactions with protein kinases.
Anticancer Activity
Several studies have examined the anticancer properties of related compounds containing triazole rings. For instance:
- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer), indicating potential for development as an anticancer agent .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties:
- Study Findings : Triazole derivatives have shown promising results against both bacterial and fungal strains. A study reported that certain analogs exhibited minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been hypothesized based on its structural components:
- Mechanistic Insights : The presence of hydroxyl groups may enhance the compound's ability to inhibit inflammatory mediators such as prostaglandins and leukotrienes, akin to other phenolic compounds .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Triazole Derivative X | A549 | 15.0 | Anticancer |
| Triazole Derivative Y | MCF7 | 12.5 | Anticancer |
| Hydroxylated Triazole Z | S. aureus | 32.0 | Antimicrobial |
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of these compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
